HIV-1 Entry Inhibition: T140 vs. T22 Precursor and T134 Analog
T140 exhibits a 11.7-fold greater potency against X4-HIV-1 entry compared to its parent 18-residue peptide T22. In a single-round replication luciferase assay using CXCR4-expressing U87 cells infected with HXB-2 pseudotypes, T140 achieved an IC50 of 0.432 nM, versus 5.05 nM for T22 and 2.70 nM for the analog T134 [1].
| Evidence Dimension | HIV-1 entry inhibition (IC50) |
|---|---|
| Target Compound Data | 0.432 nM |
| Comparator Or Baseline | T22 (IC50 = 5.05 nM), T134 (IC50 = 2.70 nM) |
| Quantified Difference | 11.7-fold more potent than T22; 6.25-fold more potent than T134 |
| Conditions | U87 glioma cells expressing CD4 and CXCR4; infection with X4-tropic HXB-2 pseudotypes; luciferase reporter assay |
Why This Matters
This quantifies the performance gain achieved by truncation from 18 to 14 residues, establishing T140 as the potency benchmark within the polyphemusin-derived peptide series.
- [1] Xu Y, Tamamura H, Arakaki R, et al. Marked increase in anti-HIV activity, as well as inhibitory activity against HIV entry mediated by CXCR4, linked to enhancement of the binding ability of tachyplesin analogs to CXCR4. Bioorganic & Medicinal Chemistry Letters. 1999. View Source
